molecular formula C8H5F3O B1356954 Phenyl trifluorovinyl ether CAS No. 772-53-2

Phenyl trifluorovinyl ether

Cat. No. B1356954
CAS RN: 772-53-2
M. Wt: 174.12 g/mol
InChI Key: HVUFSELLSNXJCA-UHFFFAOYSA-N
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Description

Phenyl trifluorovinyl ether is a chemical compound with the molecular formula C8H5F3O . It has a molecular weight of 174.12 g/mol . The IUPAC name for this compound is 1,2,2-trifluoroethenoxybenzene .


Synthesis Analysis

The synthesis of trifluorovinyl ethers, including Phenyl trifluorovinyl ether, has been studied . The process involves the co-hydrolysis-polycondensation of methyl alkoxysilane monomers and {4-[trifluorovinyl(oxygen)]phenyl}methyldiethoxysilane . The sodium alkoxide ring opened hexafluoropropene oxide at the more highly substituted carbon (C2) to give the 2-alkoxy-2,3,3,3-tetrafluoropropionic acid ester incorporating 2 equiv of the alcohol, ROCF (CF3)CO2R . Hydrolysis of the ester and reaction of the resulting sodium 2-alkoxy-2,3,3,3-tetrafluoropropionate with chlorotrimethylsilane gave the trimethylsilyl 2-alkoxy-2,3,3,3-tetrafluoropropionate, ROCF (CF3)CO2Si (CH3)3 . Gas phase vacuum thermolysis of the trimethylsilyl ester at 140−150 °C gave the corresponding TFVEs in 55−63% yields .


Molecular Structure Analysis

The molecular structure of Phenyl trifluorovinyl ether can be represented by the canonical SMILES notation: C1=CC=C(C=C1)OC(=C(F)F)F . This notation represents the structure of the molecule in terms of the atoms present and the bonds between them.


Physical And Chemical Properties Analysis

Phenyl trifluorovinyl ether has a molecular weight of 174.12 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . It has two rotatable bonds . Its exact mass and monoisotopic mass are both 174.02924926 g/mol . Its topological polar surface area is 9.2 Ų . It has 12 heavy atoms . Its complexity, as computed by Cactvs, is 169 .

Scientific Research Applications

Polymer Engineering and Material Properties

Phenyl trifluorovinyl ether has been investigated for its potential in polymer engineering. Pummer and Wall (1963) explored 1,2,2-Trifluorovinyl phenyl ether and its polymers, noting challenges in controlling reactions to produce olefinic monomers but achieving polymerization under certain conditions, like high pressure and gamma rays (Pummer & Wall, 1963). Wong et al. (2003) synthesized novel trifunctional and tetrafunctional trifluorovinyl aryl ether monomers for low loss optical waveguide applications, highlighting their thermal stability and processability (Wong et al., 2003). Additionally, Choi and Harris (2000) developed imide trimers terminated with trifluorovinyl ether groups, noting their potential for melt processing and thermal cyclopolymerization to high molecular weight polymers (Choi & Harris, 2000).

Radical Polymerization and Photopolymerization

Mifsud et al. (2007) identified biradicals during the thermal cyclopolymerization of trifluorovinyl aromatic ether monomers, offering insights into the polymerization process (Mifsud et al., 2007). Donovan, Ballenas, and Patton (2016) reported on thiol–trifluorovinyl ether photopolymerization as a method for creating semifluorinated polymer networks, highlighting its potential for producing hydrophobic materials (Donovan, Ballenas, & Patton, 2016).

Optical and Electronic Applications

Jin et al. (2003) developed phenylphosphine oxide-containing perfluorocyclobutyl (PFCB) polymers for potential space applications, emphasizing their high thermal stability and suitability for harsh environments (Jin et al., 2003). Smith and colleagues (1996) synthesized siloxane-containing PFCB aromatic polyethers, notable for their clear, flexible, and thermally stable elastomeric properties, suitable for various applications (Smith & Babb, 1996).

Fluoropolymer Chemistry

Ji et al. (1998) explored the use of p-((Trifluorovinyl)oxy)phenyl lithium in fluoropolymer chemistry, demonstrating its utility in producing a variety of trifluorovinyl ether monomers (Ji et al., 1998).

Future Directions

Research into trifluorovinyl ethers, including Phenyl trifluorovinyl ether, is ongoing. For example, a study on the synthesis and thermal stability of silicone resin containing trifluorovinyl ether groups has been conducted . This research could lead to new applications for these compounds in the future.

properties

IUPAC Name

1,2,2-trifluoroethenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O/c9-7(10)8(11)12-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUFSELLSNXJCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579078
Record name [(Trifluoroethenyl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl trifluorovinyl ether

CAS RN

772-53-2
Record name [(Trifluoroethenyl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
J Ji, S Narayan-Sarathy, RH Neilson, JD Oxley… - …, 1998 - ACS Publications
… at the 4-position of anisole, phenyl trifluorovinyl ether, protonated 4-methoxypyridine, and protonated 4-… The geometries and energetics of anisole, phenyl trifluorovinyl ether, and their …
Number of citations: 59 pubs.acs.org
J Jin, ST Iacono, DW Smith Jr - Handbook of Fluoropolymer …, 2014 - Wiley Online Library
… In 1966, phenyl trifluorovinyl ether was first obtained by the reaction of an alkali metal phenoxide (PhONa or PhOK) with tetrafluoroethylene in Parr bombs [25]. The yield of the reaction …
Number of citations: 4 onlinelibrary.wiley.com
DA Babb, BR Ezzell, KS Clement… - Journal of Polymer …, 1993 - Wiley Online Library
… The dimerization of phenyl trifluorovinyl ether to form the product 1,2-diphenoxyhexafluorocyclobutane has been rep~rted.'~ Our approach to designing monomers for the …
Number of citations: 237 onlinelibrary.wiley.com
WJ Pummer, LA Wall - Journal of Research of the National Bureau …, 1966 - ncbi.nlm.nih.gov
… In a previous report [1], 2 we have described the synthesis and polymerization of phenyl trifluorovinyl ether and pentafluorophenyl trifluorovinyl ether. Although these low molecular …
Number of citations: 6 www.ncbi.nlm.nih.gov
J Jin, ST Iacono, DW Smith Jr - Handbook of Fluoropolymer …, 2014 - books.google.com
… In 1966, phenyl trifluorovinyl ether was first obtained by the reaction of an alkali metal phenoxide (PhONa or PhOK) with tetrafluoroethylene in Parr bombs [25]. The yield of the reaction …
Number of citations: 2 books.google.com
BR Donovan, JE Ballenas, DL Patton - Macromolecules, 2016 - ACS Publications
… reaction—which proceeds via anti-Markovnikov addition of a thiyl radial to the TFVE group—was elucidated using model small molecule reactions between phenyl trifluorovinyl ether …
Number of citations: 8 pubs.acs.org
DW Smith, DA Babb - Macromolecules, 1996 - ACS Publications
… Silane 3 is a versatile intermediate in itself and could provide access to a variety of phenyl trifluorovinyl ether functional compounds via well-established hydrosilation 37 or …
Number of citations: 201 pubs.acs.org
J Jin - Chemistry in New Zealand, 2012
Number of citations: 2
TL Andrew, TM Swager - Macromolecules, 2011 - ACS Publications
… Rylene dyes functionalized with varying numbers of phenyl trifluorovinyl ether (TFVE) moieties were subjected to a thermal emulsion polymerization to yield shape-persistent, water-…
Number of citations: 22 pubs.acs.org
YV Zeyfman, SR Sterlin - Russian Chemical Bulletin, 2010 - Springer
… Phenyl trifluorovinyl ether (3c). A mixture of potassium salt 1c (10.4 g, 0.037 mol) (the salt was pre dried over Р2О5 at 110—115 C and 3 Torr) and dry sand (13 g) was subjected to …
Number of citations: 3 link.springer.com

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